Substance P

Vue d'ensemble

Description

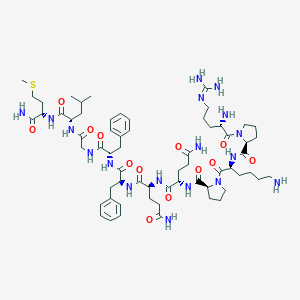

Substance P is an undecapeptide, which means it is composed of a chain of eleven amino acid residues. It belongs to the tachykinin family of neuropeptides and acts as both a neurotransmitter and a neuromodulator. This compound is primarily found in the brain and spinal cord and is associated with inflammatory processes and pain. It was first discovered in 1931 by Ulf von Euler and John H. Gaddum as a tissue extract that caused intestinal contraction in vitro .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Substance P is synthesized in the ribosomes as a larger protein and then enzymatically converted into the active peptide. The synthetic route involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents like dicyclohexylcarbodiimide (DCC), and deprotection steps using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process includes the synthesis of the peptide chain, purification using high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions: Substance P undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in this compound can undergo substitution reactions, where one amino acid is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) under reducing conditions.

Substitution: Site-directed mutagenesis techniques using specific enzymes or chemical reagents.

Major Products Formed:

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Formation of reduced monomeric forms of this compound.

Substitution: Modified peptides with altered amino acid sequences

Applications De Recherche Scientifique

Pain Management

Mechanism of Action

Substance P is a key player in the transmission of pain signals to the central nervous system (CNS). It enhances the perception of pain by promoting the release of pro-inflammatory cytokines and acting on NK1 receptors located in the brain and spinal cord .

Clinical Applications

- NK1 Receptor Antagonists: Drugs like aprepitant and netupitant are NK1 receptor antagonists that have been developed to manage chemotherapy-induced nausea and vomiting. They are also being investigated for their potential use in treating chronic pain conditions such as fibromyalgia and osteoarthritis .

- Capsaicin Cream: Capsaicin, derived from chili peppers, reduces this compound levels at nerve endings, providing relief from various pain conditions including arthritis and neuropathic pain .

Inflammation and Immune Response

Role in Inflammation

this compound is involved in neurogenic inflammation, where it contributes to increased vascular permeability and leukocyte recruitment at sites of injury or infection .

Clinical Applications

- Wound Healing: SP promotes epithelial wound healing when combined with insulin-like growth factor-1 (IGF-1), highlighting its potential therapeutic role in regenerative medicine .

- Autoimmune Diseases: Elevated levels of SP have been associated with conditions like rheumatoid arthritis and inflammatory bowel disease, indicating its role in disease pathogenesis .

Neurological Disorders

Mood Regulation

Research indicates that SP is implicated in mood disorders, anxiety, and stress responses. It plays a role in neurogenesis and synaptic plasticity, which are crucial for learning and memory processes .

Clinical Applications

- Antidepressant Research: NK1 receptor antagonists are being studied for their potential antidepressant effects due to their influence on mood regulation pathways .

- Anxiety Disorders: Given its involvement in stress responses, SP modulation may offer new avenues for treating anxiety disorders .

Cancer Research

Tumor Biology

this compound has been shown to influence tumor growth and metastasis through its action on NK1 receptors. Elevated SP levels have been observed in various cancers, including breast cancer and lung cancer .

Clinical Applications

- Targeted Therapies: SP-derived compounds are being explored for targeted radionucleotide diagnosis of tumors, enhancing imaging techniques for cancer detection .

- Chemotherapy Support: As mentioned earlier, NK1 receptor antagonists like aprepitant not only help manage chemotherapy-induced nausea but may also impact cancer treatment outcomes .

Data Table: Clinical Applications of this compound

| Application Area | Mechanism/Action | Clinical Use |

|---|---|---|

| Pain Management | Modulates pain signaling via NK1R | Aprepitant for nausea; capsaicin for pain relief |

| Inflammation | Enhances vascular permeability | Wound healing; treatment of autoimmune diseases |

| Neurological Disorders | Influences mood regulation | Potential antidepressants; anxiety treatments |

| Cancer | Affects tumor growth via NK1R | Targeted radionucleotide diagnosis; chemotherapy support |

Case Study 1: Aprepitant in Chemotherapy-Induced Nausea

A clinical trial demonstrated that aprepitant significantly reduced nausea and vomiting in patients undergoing chemotherapy compared to placebo, establishing its efficacy as an antiemetic agent .

Case Study 2: Capsaicin Cream for Pain Relief

In a randomized controlled trial, patients with osteoarthritis who applied capsaicin cream reported a significant reduction in pain levels compared to those receiving a placebo, highlighting the effectiveness of SP modulation in chronic pain management .

Mécanisme D'action

Substance P exerts its effects by binding to the neurokinin type 1 receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to the release of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers trigger calcium release from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses, including pain perception and inflammation .

Comparaison Avec Des Composés Similaires

Substance P is part of the tachykinin family, which includes other neuropeptides such as neurokinin A, neuropeptide K, and neuropeptide gamma. These peptides share structural similarities but differ in their receptor affinities and biological functions. For example:

Neurokinin A: Also binds to neurokinin type 1 receptor but has a higher affinity for neurokinin type 2 receptor.

Neuropeptide K: A longer peptide derived from the same precursor as this compound, with distinct biological activities.

Neuropeptide Gamma: Another derivative with unique receptor interactions and functions.

This compound is unique in its widespread distribution and involvement in both central and peripheral nervous systems, making it a key player in pain and inflammatory pathways .

Activité Biologique

Substance P (SP) is an undecapeptide belonging to the tachykinin family of neuropeptides, primarily known for its role in pain transmission and inflammatory processes. It exerts its biological effects mainly through interactions with neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). This article explores the multifaceted biological activities of SP, including its mechanisms, implications in various diseases, and potential therapeutic applications.

This compound primarily acts through G-protein coupled receptors (GPCRs), with NK1R being the most significant receptor involved. Upon binding to NK1R, SP activates several intracellular signaling pathways:

- Inositol trisphosphate/diacylglycerol (IP3/DAG) Pathway : This pathway leads to increased intracellular calcium levels and activation of protein kinase C, which mediates various cellular responses.

- Cyclic adenosine monophosphate (cAMP) Pathway : SP can also influence cAMP levels, affecting cellular functions such as neurotransmitter release and gene expression .

Biological Functions

This compound has been implicated in a variety of physiological and pathological processes:

- Pain Modulation : SP is a key player in nociception, enhancing pain perception by facilitating the transmission of pain signals in the spinal cord and peripheral nervous system .

- Inflammation : SP promotes the release of pro-inflammatory cytokines from immune cells, contributing to inflammation. It enhances the recruitment of neutrophils and other immune cells to sites of injury or infection .

- Neurotransmission : Beyond its role in pain, SP modulates neurotransmitter release and can influence mood and anxiety levels through its effects on the central nervous system .

This compound in Disease

- Neurological Disorders : Elevated levels of SP have been associated with conditions such as Parkinson's disease (PD), where it correlates with motor impairments. Research indicates that targeting the SP/NK1R pathway could offer therapeutic benefits for PD patients .

- Inflammatory Diseases : SP's role in promoting inflammation makes it a potential target for treating conditions like asthma and inflammatory bowel disease. NK1R antagonists are being explored for their ability to mitigate these inflammatory responses .

- Psychiatric Disorders : Given its involvement in mood regulation, SP is being studied for its potential role in anxiety and depression treatments. NK1R antagonists may provide a new avenue for antidepressant therapies .

Research Findings

Several studies have highlighted the diverse roles of SP:

- A study demonstrated that SP enhances cytokine production from macrophages, suggesting its pivotal role in immune response modulation .

- Research on knockout mice lacking NK1R showed impaired neutrophil migration during inflammation, underscoring the importance of SP in immune cell recruitment .

Case Studies

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-63-0 | |

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.